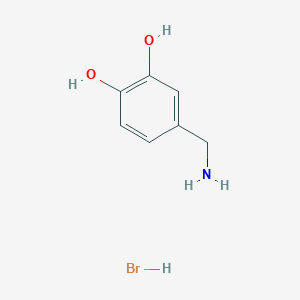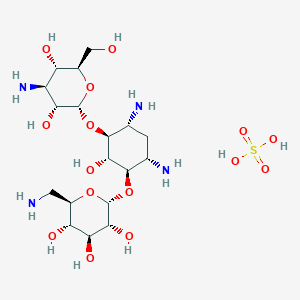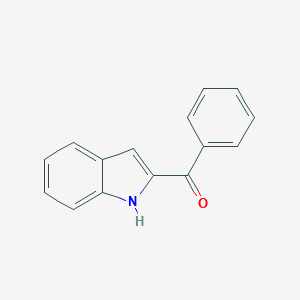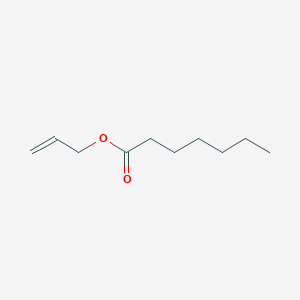
1-Methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylaziridine is a cyclic organic compound with the molecular formula C4H8N. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-methylaziridine is not well understood. However, it is believed to react with various functional groups in organic compounds such as carboxylic acids, alcohols, and amines. This reaction results in the formation of stable aziridine derivatives that are used in various scientific research applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-methylaziridine are not well studied. However, it is believed to be toxic to cells and can cause damage to DNA. It is also known to be a mutagen and a carcinogen in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methylaziridine in lab experiments is its unique reactivity with various functional groups in organic compounds. This allows for the synthesis of various compounds that cannot be synthesized using other reagents. However, one of the limitations is its toxicity and potential health hazards. It must be handled with care and disposed of properly.
Direcciones Futuras
There are various future directions for the use of 1-methylaziridine in scientific research. One of the directions is the development of new methods for the synthesis of various organic compounds using 1-methylaziridine as a building block. Another direction is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new derivatives of 1-methylaziridine with improved properties and reduced toxicity is also a future direction.
Conclusion:
In conclusion, 1-methylaziridine is a unique organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses in scientific research.
Métodos De Síntesis
1-Methylaziridine can be synthesized using several methods. One of the most common methods involves the reaction of 1-chloroethylamine hydrochloride with sodium azide in the presence of a base such as sodium hydroxide. This method yields 1-methylaziridine along with other aziridine derivatives. Another method involves the reaction of ethylene oxide with methylamine in the presence of a catalyst such as zinc oxide.
Aplicaciones Científicas De Investigación
1-Methylaziridine has various scientific research applications due to its unique properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a cross-linking agent in the production of polymers and resins.
Propiedades
Número CAS |
1072-44-2 |
|---|---|
Nombre del producto |
1-Methylaziridine |
Fórmula molecular |
C3H7N |
Peso molecular |
57.09 g/mol |
Nombre IUPAC |
1-methylaziridine |
InChI |
InChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3 |
Clave InChI |
XLJQPXVBQNJNLW-UHFFFAOYSA-N |
SMILES |
CN1CC1 |
SMILES canónico |
CN1CC1 |
Punto de ebullición |
27.5 °C |
Otros números CAS |
1072-44-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)


![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)


![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)


![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)